1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
This compound belongs to the pyrimidopurine-dione class, characterized by a fused pyrimidine-purine bicyclic core with substituents that modulate its physicochemical and biological properties. The structure features a 3-methylphenyl group at position 9, a methyl group at position 1, and a propyl chain at position 3 (Figure 1). The fused tricyclic system enhances π-stacking interactions, while the alkyl and aryl substituents influence solubility and receptor binding . Its molecular formula is C₂₄H₂₅N₅O₂, with a molecular weight of 415.49 g/mol.
Properties
IUPAC Name |
1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-4-9-24-17(25)15-16(21(3)19(24)26)20-18-22(10-6-11-23(15)18)14-8-5-7-13(2)12-14/h5,7-8,12H,4,6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNDEDCMDOEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC(=C4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the heterocyclic ring system .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing high-pressure reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial synthesis to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products:
Scientific Research Applications
1-Methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
- Substituent Position Effects : The 3-methylphenyl group in the target compound creates ortho steric effects, reducing rotational freedom compared to the 4-methylbenzyl analog . This may enhance binding specificity but limit solubility.
- Alkyl Chain Impact : The propyl group at C3 in the target compound increases lipophilicity compared to methoxymethyl or hydroxypropyl analogs . This could improve blood-brain barrier penetration but raise metabolic clearance risks.
- Biological Activity Trends : Compounds with propargyl or fluorophenyl substituents (e.g., 24 , 21a ) show higher bioactivity in kinase assays, while hydroxypropyl derivatives (e.g., 9 ) prioritize solubility over potency .
Biological Activity
1-Methyl-9-(3-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimido[1,2-g]purines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity by reviewing available literature and research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a purine structure and is characterized by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂ |
| Molecular Weight | 351.41 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. Notably, it has shown promise in several areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : It is hypothesized that these compounds may inhibit specific kinases or proteases involved in cancer cell proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.
- Case Study : A study on related pyrimidine derivatives indicated that they could induce cell cycle arrest and apoptosis in various cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Preliminary studies suggest that it possesses antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
- Fungal Inhibition : Additionally, it has shown some antifungal activity against Candida species.
Antiviral Properties
Emerging research points to potential antiviral effects:
- Mechanism : The compound may interfere with viral replication processes by targeting viral enzymes or host cell receptors.
- Study Findings : In vitro studies have demonstrated effectiveness against certain viruses; however, further research is necessary to elucidate the specific mechanisms involved.
Research Findings and Data Tables
The following table summarizes key findings from various studies on the biological activity of the compound:
The precise mechanism of action for this compound is still under investigation. However:
- Target Interactions : It likely interacts with specific enzymes or receptors within cellular pathways.
- Signaling Pathways : The compound may modulate signaling pathways related to apoptosis and cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of pyrimidine and purine precursors via condensation reactions using aldehydes and amines .
- Step 2 : Alkylation to introduce substituents (e.g., methyl, propyl groups) using reagents like methyl iodide or propyl bromide under controlled pH and temperature .
- Step 3 : Cyclization to form the pyrimido[1,2-g]purine core, often catalyzed by Pd-based systems in Suzuki-Miyaura coupling for aryl-aryl bonds .
- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >95% purity .
Q. How is the compound structurally characterized?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and ring fusion .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₂₄H₂₈N₆O₂, MW 456.52) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What preliminary biological screening methods are used?
Initial assays focus on:
- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates and IC₅₀ calculations .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine receptors, using H-labeled antagonists) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher synthesis yield?
- Parameter Optimization :
| Parameter | Typical Range | Impact |
|---|---|---|
| Temperature | 60–100°C | Higher temps accelerate cyclization but risk side reactions |
| Solvent | DMF or THF | Polarity affects intermediate stability |
| Catalyst | Pd(PPh₃)₄ | Enhances Suzuki coupling efficiency |
- Industrial Methods : Continuous flow reactors improve scalability and reduce byproducts .
Q. How to resolve contradictions in reported biological activity data?
- Purity Verification : Reanalyze batches via HPLC to exclude impurities (>99% purity required for reliable IC₅₀ values) .
- Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for receptor antagonism) .
- Structural Confirmation : X-ray crystallography to rule out polymorphic variations affecting activity .
Q. What strategies elucidate the compound’s mechanism of action?
- Target Identification :
- Chemical Proteomics : Immobilized compound pulldown with mass spec-based target ID .
- CRISPR Screening : Genome-wide knockouts to identify resistance genes .
- Mechanistic Studies :
- Molecular Dynamics Simulations : Predict binding modes to adenosine receptors .
- Metabolite Profiling : LC-MS to track downstream effects in cell models .
Q. How to design derivatives for improved pharmacokinetics?
- SAR Studies : Modify substituents at positions 3 (propyl) and 9 (3-methylphenyl) to balance lipophilicity (logP 2.5–4.0) and solubility .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
